molecular formula C16H17N3O B563010 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene CAS No. 1217813-19-8

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene

Cat. No.: B563010
CAS No.: 1217813-19-8
M. Wt: 267.332
InChI Key: SPJNLNFZPWFKNL-MRXNPFEDSA-N
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Description

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is a versatile chemical compound used in various scientific research fields. This compound is characterized by its unique structure, which includes an azido group, a phenyl ring, and a methyl-substituted benzene ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-phenyl-2-methylbenzene.

    Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves the reaction of 1-phenyl-2-methylbenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.

    Propoxylation: The final step involves the reaction of the azido-substituted intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro- or nitroso-substituted derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-2-methylbenzene: Lacks the phenylpropoxy group, making it less versatile in chemical reactions.

    1-Phenyl-2-methylbenzene: Lacks the azido group, reducing its reactivity in click chemistry.

    3-Azido-1-phenylpropane: Lacks the methyl-substituted benzene ring, affecting its hydrophobic interactions.

Uniqueness

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is unique due to the combination of its azido, phenyl, and methyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research.

Properties

IUPAC Name

1-[(1R)-3-azido-1-phenylpropoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNLNFZPWFKNL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652445
Record name 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217813-19-8
Record name 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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